4-Phenoxybenzo[b]thiophene
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Overview
Description
4-Phenoxybenzo[b]thiophene is a heterocyclic compound that features a thiophene ring fused with a benzene ring and a phenoxy group attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybenzo[b]thiophene typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by cyclization and decyanation . Another approach involves the aryne reaction with alkynyl sulfides, which allows for the formation of the benzothiophene scaffold in a one-step intermolecular manner .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, with considerations for reaction efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxybenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring.
Scientific Research Applications
4-Phenoxybenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-Phenoxybenzo[b]thiophene and its derivatives varies depending on the specific application:
Biological Activity: In the context of acetylcholinesterase inhibition, the compound binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Anticancer Activity: Some derivatives induce apoptosis and cell cycle arrest in cancer cells by interacting with specific molecular targets, such as the VEGFR2 receptor.
Comparison with Similar Compounds
4-Phenoxybenzo[b]thiophene can be compared with other benzo[b]thiophene derivatives:
Similar Compounds: Examples include benzo[b]thiophene-2-carboxamide derivatives and benzo[b]thiophene-diaryl urea derivatives
Uniqueness: The presence of the phenoxy group at the 4-position imparts unique electronic and steric properties to this compound, which can influence its reactivity and biological activity.
Properties
CAS No. |
1121585-31-6 |
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Molecular Formula |
C14H10OS |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
4-phenoxy-1-benzothiophene |
InChI |
InChI=1S/C14H10OS/c1-2-5-11(6-3-1)15-13-7-4-8-14-12(13)9-10-16-14/h1-10H |
InChI Key |
HFKNWNGNAYJIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CSC3=CC=C2 |
Origin of Product |
United States |
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